3-[(Azetidin-1-yl)methyl]benzonitrile
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Overview
Description
3-[(Azetidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol It is characterized by the presence of an azetidine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-1-yl)methyl]benzonitrile typically involves the reaction of benzonitrile with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by nucleophilic substitution with benzonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can react with the benzonitrile group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Azetidin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzonitrile moiety can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)benzonitrile: Similar structure but with the azetidine ring attached at a different position on the benzonitrile.
4-[(Azetidin-1-yl)methyl]benzonitrile: Similar structure but with the azetidine ring attached at the para position on the benzonitrile.
Uniqueness
3-[(Azetidin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the azetidine ring can affect the compound’s overall conformation and interaction with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-(azetidin-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-10-3-1-4-11(7-10)9-13-5-2-6-13/h1,3-4,7H,2,5-6,9H2 |
InChI Key |
LGBRIVFGNGELNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
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